![molecular formula C12H15BrFNO2 B1444334 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine CAS No. 897016-99-8](/img/structure/B1444334.png)
4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine
説明
“4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine” is a chemical compound with the molecular formula C12H15BrFNO2 . It has an average mass of 304.155 Da and a monoisotopic mass of 303.027008 Da .
Molecular Structure Analysis
The molecular structure of “4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine” consists of a morpholine ring attached to a bromo-fluoro phenol group via an ethyl linker . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.15500 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Synthesis and Intermediate Application
A key aspect of the scientific research involving 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine focuses on its role as an intermediate in the synthesis of complex molecules. This compound is part of a broader category of substances that are pivotal in the development of various pharmacologically active molecules. For instance, research has explored the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This showcases the compound's utility in synthesizing molecules with significant pharmaceutical applications, highlighting a methodological approach that mitigates the high costs and toxicity associated with traditional palladium-catalyzed cross-coupling reactions (Qiu et al., 2009).
Morpholine Derivatives in Pharmacology
The exploration of morpholine and its derivatives has garnered considerable attention due to their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle, has been incorporated into various organic compounds for diverse pharmacological actions. The research summarizes the pharmacological profiles of morpholine derivatives, emphasizing their significance in biochemistry and their potential in developing novel therapeutic agents. This review highlights the exploration and methodological advancements in creating morpholine and pyran analogues, revealing their potent pharmacophoric activities (Asif & Imran, 2019).
Antioxidant Activity Analysis
Another critical area of research is the development and validation of methods to determine antioxidant activity. The study on analytical methods used in determining antioxidant activity provides a comprehensive overview of the tests utilized for this purpose, including the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, among others. This work is crucial for assessing the kinetics or equilibrium state of antioxidant activities, significantly contributing to food engineering, medicine, and pharmacy. The review underscores the importance of spectrophotometry and electrochemical (bio)sensors in antioxidant analysis, facilitating a deeper understanding of the chemical reactions involved and their applications in evaluating complex samples (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
4-[2-(4-bromo-3-fluorophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGRMJGLCODKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730825 | |
| Record name | 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | |
CAS RN |
897016-99-8 | |
| Record name | 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)
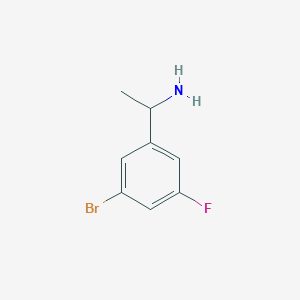
![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
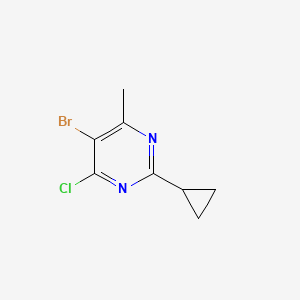
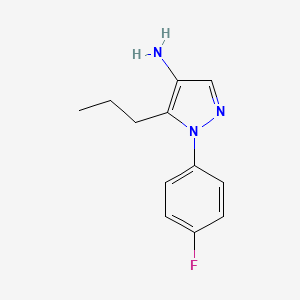

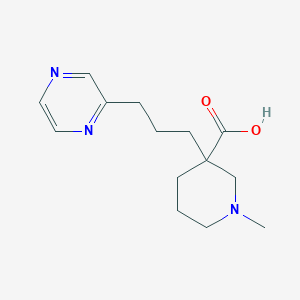
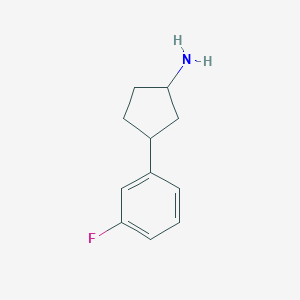
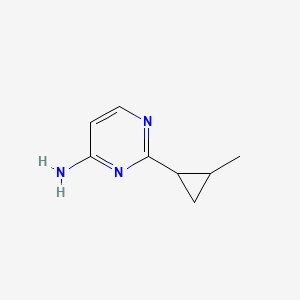
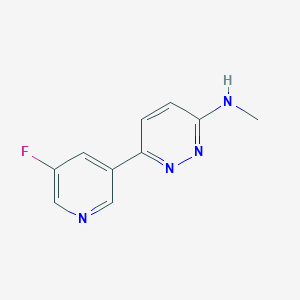
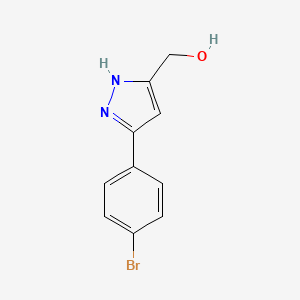
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
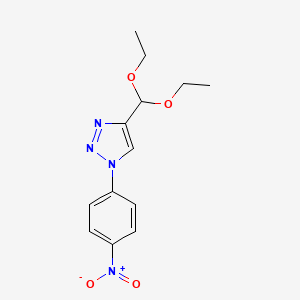
![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)